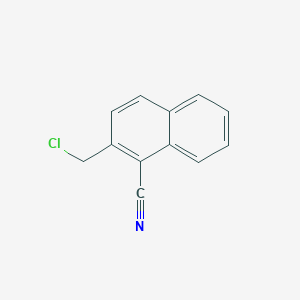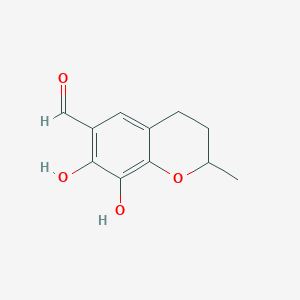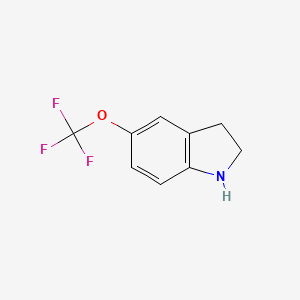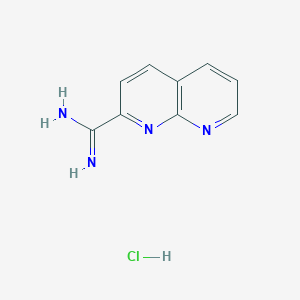![molecular formula C13H18O2 B11895846 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B11895846.png)
2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene: is a complex organic compound characterized by its unique structure, which includes an allyloxy group and a fused bicyclic system with an oxirene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the allyloxy group and the construction of the fused bicyclic system. Common reagents used in these reactions include allyl bromide, base catalysts, and various solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, catalysts, and purification methods is crucial to ensure the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxirene ring.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, where nucleophiles such as halides or amines replace the allyloxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest for the development of new drugs and therapeutic agents. Its interactions with biological molecules can be studied to understand its potential as a pharmacological agent.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparación Con Compuestos Similares
Octahydro-1aH-2,4-methanoindeno[1,2-b5,6-b’]bis(oxirene): This compound has a similar fused bicyclic system but differs in the substitution pattern.
2-(Methoxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene: Similar structure with a methoxy group instead of an allyloxy group.
2-(Ethoxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene: Similar structure with an ethoxy group instead of an allyloxy group.
Uniqueness: The uniqueness of 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene lies in its specific substitution pattern and the presence of the allyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-prop-2-enoxy-4-oxatetracyclo[6.2.1.02,7.03,5]undecane |
InChI |
InChI=1S/C13H18O2/c1-2-5-14-13-4-3-8(7-13)9-6-10-12(15-10)11(9)13/h2,8-12H,1,3-7H2 |
Clave InChI |
NBKCYCYUAKGLQU-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC12CCC(C1)C3C2C4C(C3)O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




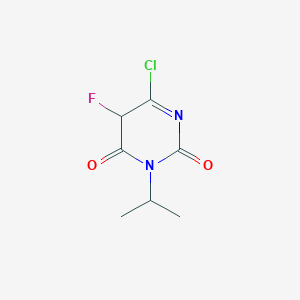
![8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11895782.png)
![5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11895790.png)

